An In-Depth Technical Guide to 2-tert-Butyl-1,3-thiazole: Structure, Properties, and Applications
An In-Depth Technical Guide to 2-tert-Butyl-1,3-thiazole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-tert-Butyl-1,3-thiazole is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom, distinguished by the presence of a sterically demanding tert-butyl group at the 2-position. This structural feature imparts unique chemical and physical properties that make it a valuable building block in organic synthesis and medicinal chemistry. The thiazole ring itself is a key pharmacophore found in numerous clinically approved drugs, and the introduction of the tert-butyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 2-tert-Butyl-1,3-thiazole, with a focus on its relevance to drug discovery and development.
Molecular Structure and Chemical Properties
The core of 2-tert-Butyl-1,3-thiazole is a planar, aromatic thiazole ring. The aromaticity arises from the delocalization of six π-electrons over the five-membered ring. The tert-butyl group, with its sp³-hybridized carbon atom, is attached to the C2 position of the thiazole ring.
Fundamental Properties
A summary of the key chemical and physical properties of 2-tert-Butyl-1,3-thiazole is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for the parent 2-tert-Butyl-1,3-thiazole are not widely published. The data presented here is a combination of available information and predicted values.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NS | PubChem[1] |
| Molecular Weight | 141.24 g/mol | PubChem[1] |
| Monoisotopic Mass | 141.06122 Da | PubChem[1] |
| Predicted XlogP | 2.7 | PubChem[1] |
| Appearance | Not available (likely a liquid) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available |
Structural Visualization
The 2D and 3D structures of 2-tert-Butyl-1,3-thiazole are depicted below, illustrating the spatial arrangement of the atoms.
Caption: 2D structure of 2-tert-Butyl-1,3-thiazole.
Spectroscopic Characterization
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the tert-butyl group would exhibit a characteristic singlet in the upfield region (typically around 1.4 ppm), integrating to nine protons. The two protons on the thiazole ring would appear as distinct signals in the aromatic region (7.0-9.0 ppm). The exact chemical shifts would be influenced by the solvent and any other substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the thiazole ring and the tert-butyl group. The quaternary carbon of the tert-butyl group would appear in the 30-40 ppm range, while the methyl carbons would resonate around 30 ppm. The carbons of the thiazole ring would be observed in the downfield region, typically between 110 and 170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-tert-Butyl-1,3-thiazole would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:
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C-H stretching (aromatic): ~3100-3000 cm⁻¹
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C-H stretching (aliphatic): ~2960-2870 cm⁻¹
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C=N stretching (in-ring): ~1600-1500 cm⁻¹
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C=C stretching (in-ring): ~1500-1400 cm⁻¹
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C-S stretching: ~700-600 cm⁻¹
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) for 2-tert-Butyl-1,3-thiazole would be observed at an m/z of 141. A prominent fragment ion would likely correspond to the loss of a methyl group ([M-15]⁺) or the entire tert-butyl group ([M-57]⁺), leading to the formation of a stable thiazolyl cation.
Synthesis of 2-tert-Butyl-1,3-thiazole
The most common and versatile method for the synthesis of thiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-tert-Butyl-1,3-thiazole, pivalamide (2,2-dimethylpropanamide) would first be converted to the corresponding thioamide, pivalothioamide. This thioamide would then be reacted with a suitable α-haloacetaldehyde or a synthetic equivalent.
Representative Synthetic Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-tert-Butyl-1,3-thiazole.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Pivalothioamide
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To a stirred solution of pivalamide in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
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Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Cool the reaction mixture to room temperature and filter to remove any solid byproducts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude pivalothioamide by column chromatography on silica gel.
Step 2: Hantzsch Thiazole Synthesis
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Dissolve the purified pivalothioamide in a suitable solvent such as ethanol or isopropanol.
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Add an equimolar amount of bromoacetaldehyde dimethyl acetal and a catalytic amount of a weak base (e.g., sodium bicarbonate).
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Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude 2-tert-Butyl-1,3-thiazole by vacuum distillation or column chromatography.
Causality behind Experimental Choices:
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Lawesson's Reagent: This is a common and effective thionating agent for converting amides to thioamides.
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Bromoacetaldehyde dimethyl acetal: This is a stable precursor to the reactive bromoacetaldehyde, which is generated in situ under the reaction conditions.
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Weak Base: The base facilitates the deprotonation of the thioamide and promotes the cyclization reaction.
Reactivity of 2-tert-Butyl-1,3-thiazole
The reactivity of 2-tert-Butyl-1,3-thiazole is governed by the electronic properties of the thiazole ring and the steric influence of the tert-butyl group.
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Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene. The electron-withdrawing nature of the nitrogen atom deactivates the ring. Substitution, when it occurs, is favored at the C5 position. The bulky tert-butyl group at C2 may further direct electrophiles to the C5 position due to steric hindrance at C4.
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Nucleophilic Aromatic Substitution: The thiazole ring is susceptible to nucleophilic attack, particularly at the C2 position, which is electron-deficient. However, the presence of the tert-butyl group at this position significantly hinders nucleophilic attack.
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Deprotonation at C2: The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases to form a thiazol-2-yl anion. This is a key reaction for the functionalization of the C2 position. In 2-tert-Butyl-1,3-thiazole, this position is substituted, so this reactivity is not directly applicable.
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Reactions of the tert-Butyl Group: The tert-butyl group is generally unreactive under most conditions.
Applications in Drug Discovery and Development
The thiazole nucleus is a privileged scaffold in medicinal chemistry, and the incorporation of a tert-butyl group can offer several advantages in drug design.
Rationale for the Use of the 2-tert-Butyl-thiazole Moiety:
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Metabolic Stability: The tert-butyl group is resistant to metabolic oxidation due to the absence of α-protons. Incorporating this group can block a potential site of metabolism, thereby increasing the in vivo half-life of a drug candidate.
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Lipophilicity: The tert-butyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic properties.
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Steric Shielding: The bulkiness of the tert-butyl group can be used to control the conformation of a molecule and to shield adjacent functional groups from unwanted interactions or metabolic degradation.
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Binding Pocket Interactions: The hydrophobic nature of the tert-butyl group can lead to favorable van der Waals interactions within the hydrophobic pockets of target proteins, potentially increasing binding affinity and selectivity.
Examples in Drug Development:
While specific drugs containing the parent 2-tert-Butyl-1,3-thiazole are not widely marketed, the 2-(tert-butyl)thiazol-4-yl moiety has been incorporated into molecules with potential therapeutic applications. For instance, Dabrafenib, an anti-cancer medication, contains a 2-(tert-butyl)thiazol-4-yl group and acts as a BRAF kinase inhibitor[2]. This highlights the utility of this structural motif in designing targeted therapies.
Safety and Handling
Conclusion
2-tert-Butyl-1,3-thiazole is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive thiazole ring and a sterically demanding, metabolically stable tert-butyl group makes it an attractive building block for the design of novel therapeutic agents. While detailed experimental data for the parent compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its structure, properties, synthesis, and potential applications, offering valuable insights for researchers and drug development professionals working in this field. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the development of new and improved pharmaceuticals.
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